3-O-Benzyl 16alpha-Hydroxy Estrone

Vue d'ensemble

Description

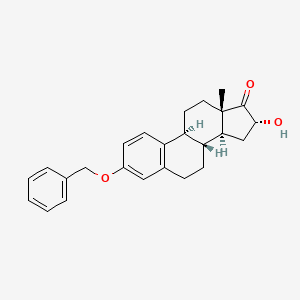

3-O-Benzyl 16alpha-Hydroxy Estrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a benzyl group at the 3-position and a hydroxyl group at the 16alpha-position of the estrone molecule. It is primarily used as a protected metabolite of estradiol, which is a potent estrogen hormone .

Applications De Recherche Scientifique

3-O-Benzyl 16alpha-Hydroxy Estrone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its role in estrogen receptor binding and activity.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of pharmaceuticals and as a research reagent.

Mécanisme D'action

Target of Action

The primary target of 3-O-Benzyl 16alpha-Hydroxy Estrone, a protected Estradiol metabolite , is the estrogen receptors . These receptors are found in various tissues including female organs, breasts, hypothalamus, and pituitary . They play a crucial role in mediating the physiological effects of estrogens .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them . This binding leads to the dimerization of the hormone-bound estrogen receptors . The dimerized receptors then translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress the release of follicle-stimulating hormone (FSH) from the anterior pituitary . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with estrogen receptors. By binding to these receptors and influencing the transcription of target genes, it can modulate various physiological processes . .

Analyse Biochimique

Biochemical Properties

3-O-Benzyl 16alpha-Hydroxy Estrone is a metabolite of Estradiol, a primary estrogen hormone. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of estrogens, particularly in the conversion processes involving estrone and estradiol. The compound’s interactions with enzymes such as aromatase and estradiol dehydrogenase are crucial for its role in estrogen metabolism .

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of estrogen receptors, leading to changes in gene expression and subsequent cellular responses. Additionally, it has been shown to have antiproliferative and antimetastatic effects on certain cancer cell lines, indicating its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with estrogen receptors. Upon binding, the hormone-receptor complex translocates to the nucleus, where it interacts with estrogen response elements (ERE) on DNA, leading to changes in gene expression. This compound can also inhibit or activate specific enzymes involved in estrogen metabolism, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, including disruptions in hormonal balance and potential toxicity to certain tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways related to estrogen metabolism. It interacts with enzymes such as aromatase and estradiol dehydrogenase, which play crucial roles in the conversion of estrone and estradiol. These interactions influence the levels of various estrogen metabolites and can affect overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl 16alpha-Hydroxy Estrone typically involves the protection of the hydroxyl groups of estrone followed by selective benzylation and deprotection steps. One common method includes:

Protection of the 16alpha-hydroxyl group: This can be achieved using tert-butoxycarbonyl (Boc) protection.

Benzylation of the 3-hydroxyl group: This step involves the use of benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Deprotection of the 16alpha-hydroxyl group: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Benzyl 16alpha-Hydroxy Estrone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 16alpha-position can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM).

Reduction: NaBH4 in methanol.

Substitution: Benzyl chloride in the presence of NaH or K2CO3.

Major Products Formed

Oxidation: 16-keto-3-O-Benzyl Estrone.

Reduction: 16alpha-Hydroxy-3-O-Benzyl Estrone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-O-Benzyl Estrone: Lacks the 16alpha-hydroxyl group.

16alpha-Hydroxy Estrone: Lacks the benzyl group at the 3-position.

3-O-Benzyl-16-O-tert-butoxycarbonyl 16alpha-Hydroxy Estrone: Contains an additional Boc protection at the 16alpha-hydroxyl group.

Uniqueness

3-O-Benzyl 16alpha-Hydroxy Estrone is unique due to the presence of both the benzyl group at the 3-position and the hydroxyl group at the 16alpha-position. This dual modification enhances its stability and allows for selective reactions at these positions, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

3-O-Benzyl 16alpha-Hydroxy Estrone is a synthetic derivative of estrone, a natural estrogen. This compound has garnered attention due to its significant biological activity, particularly its estrogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and potential therapeutic applications.

- Molecular Formula : C18H22O3

- Molecular Weight : 286.37 g/mol

- IUPAC Name : 3-benzyl-16α-hydroxyestrone

This compound exhibits its biological effects primarily through interaction with estrogen receptors (ERs). It binds to both ERα and ERβ, leading to transcriptional activation of estrogen-responsive genes. This compound's structure allows it to mimic the natural hormone estradiol, facilitating its estrogenic activity.

Estrogen Receptor Binding Affinity

Research indicates that this compound retains significant estrogenic activity, comparable to its parent compound estrone. In vitro studies have demonstrated that it can activate estrogen-responsive elements (EREs) in various cell lines, suggesting its potential role as a selective estrogen receptor modulator (SERM) .

Biological Activity and Effects

The biological activity of this compound includes:

- Estrogenic Activity : Demonstrated through cell proliferation assays in breast cancer cell lines, where it promotes growth similarly to estradiol.

- Anticancer Potential : Some studies suggest that this compound may have therapeutic potential in hormone-dependent cancers by modulating ER signaling pathways.

- Bone Health : Like other estrogens, it may play a role in maintaining bone density and preventing osteoporosis.

Comparative Studies

A comparative analysis of various compounds with similar structures reveals the unique properties of this compound:

| Compound | Estrogenic Activity | Mechanism of Action | Notes |

|---|---|---|---|

| Estrone | High | ERα and ERβ agonist | Natural hormone |

| This compound | Moderate to High | ERα and ERβ agonist | Synthetic derivative with enhanced stability |

| Other SERMs (e.g., Raloxifene) | Varies | Mixed agonist/antagonist | Used primarily for osteoporosis |

Case Studies

- Cell Proliferation Assay : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent increase in cell proliferation, indicating its potent estrogenic effects .

- Animal Model Studies : Research using ovariectomized rat models demonstrated that administration of this compound improved bone mineral density compared to controls, supporting its potential use in osteoporosis treatment .

- In Vivo Efficacy : A study evaluated the effects of this compound on uterine weight gain in rodent models, which is a classic indicator of estrogenic activity. Results showed significant increases, reinforcing its classification as an estrogenic agent .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16R)-16-hydroxy-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-23,26H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPOXPOBSXUHRG-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747116 | |

| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-20-8 | |

| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.